

Synthesis of Allyl Cyclohexyloxyacetate: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Allyl cyclohexyloxyacetate*

Cat. No.: *B1266723*

[Get Quote](#)

For Immediate Release

This document provides detailed application notes and experimental protocols for the synthesis of **Allyl cyclohexyloxyacetate**, a valuable compound in the fragrance, flavor, and pharmaceutical industries.^{[1][2]} These guidelines are intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Abstract

Allyl cyclohexyloxyacetate is a colorless to pale yellow liquid with a characteristic fruity, pineapple-like aroma.^{[2][3]} It is primarily synthesized through the esterification of cyclohexyloxyacetic acid with allyl alcohol. This document outlines the most common and effective methods for its synthesis, including direct Fischer esterification and transesterification, providing detailed protocols, reaction parameters, and characterization data to ensure reproducibility and high-yield production in a laboratory setting.

Introduction

Allyl cyclohexyloxyacetate, also known as galbanum oxyacetate, is a significant ester utilized for its distinct fragrance and flavor profile.^{[1][2]} Its applications extend to being an intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.^[1] The synthesis of this compound is of considerable interest to the chemical industry, and robust,

well-documented protocols are essential for consistent and efficient production. This application note details the prevalent synthetic routes from cyclohexyloxyacetic acid, offering comprehensive procedural details and expected outcomes.

Physicochemical and Spectral Data

A thorough characterization of **Allyl cyclohexyloxyacetate** is crucial for quality control and confirmation of synthesis. The following tables summarize its key physical properties and spectral data.

Table 1: Physicochemical Properties of **Allyl Cyclohexyloxyacetate**

Property	Value	Reference
CAS Number	68901-15-5	[1] [2] [3]
Molecular Formula	C ₁₁ H ₁₈ O ₃	[1] [4]
Molecular Weight	198.26 g/mol	[1] [4]
Appearance	Colorless to pale yellow liquid	[1] [2]
Boiling Point	281 - 283 °C	[1]
Density	1.016 g/cm ³	[3]
Refractive Index (n _{20/D})	1.460 - 1.464	[1] [3]
Purity (by GC)	98 - 100%	[1]

Table 2: Spectral Data for **Allyl Cyclohexyloxyacetate**

Spectroscopy	Data Highlights
¹ H NMR	Data available via PubChem, NMRShiftDB link. [4]
¹³ C NMR	Data available via PubChem, SpectraBase link. [4]
IR (FTIR)	Data available via PubChem, SpectraBase link. [4]
Mass Spec (GC-MS)	Data available via PubChem, SpectraBase link. [4]

Synthetic Pathways and Protocols

The synthesis of **Allyl cyclohexyloxyacetate** can be achieved through several methods. The most common industrial and laboratory-scale preparations are Fischer esterification and transesterification.

Synthesis via Fischer Esterification

This direct method involves the reaction of cyclohexyloxyacetic acid with allyl alcohol in the presence of a strong acid catalyst.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Allyl cyclohexyloxyacetate** via Fischer Esterification.

Protocol 1: Fischer Esterification

Materials:

- Cyclohexyloxyacetic acid

- Allyl alcohol
- Concentrated sulfuric acid (H_2SO_4) or p-toluenesulfonic acid (p-TsOH)
- Toluene (or another suitable solvent for azeotropic removal of water)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate ($MgSO_4$)

Equipment:

- Round-bottom flask
- Dean-Stark apparatus and condenser
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add cyclohexyloxyacetic acid, a molar excess of allyl alcohol (e.g., 1.5 to 3 equivalents), and a suitable solvent such as toluene.
- Slowly add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid to the mixture.
- Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap. Continue the reaction until no more water is collected.
- Cool the reaction mixture to room temperature.

- Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- Purify the crude product by vacuum distillation to obtain pure **Allyl cyclohexyloxyacetate**.

Table 3: Reaction Parameters for Fischer Esterification

Parameter	Recommended Value/Condition
Mole Ratio (Acid:Alcohol)	1 : 1.5 to 1 : 5
Catalyst	H ₂ SO ₄ , p-TsOH
Catalyst Loading	0.5 - 5 mol% relative to the carboxylic acid
Temperature	Reflux temperature of the solvent (e.g., Toluene ~110°C)
Reaction Time	3 - 10 hours (monitor by TLC or GC)
Typical Yield	>85%

Synthesis via Transesterification

This method involves the reaction of an alkyl ester of cyclohexyloxyacetic acid (e.g., methyl or ethyl ester) with allyl alcohol, catalyzed by either an acid or a base. Basic catalysts are often preferred to minimize side reactions.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **Allyl cyclohexyloxyacetate** via Transesterification.

Protocol 2: Base-Catalyzed Transesterification

Materials:

- Methyl or Ethyl cyclohexyloxyacetate
- Allyl alcohol
- Sodium methoxide (NaOCH_3) or Potassium carbonate (K_2CO_3)
- Diethyl ether or other suitable organic solvent
- Dilute hydrochloric acid (HCl)
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate

Equipment:

- Round-bottom flask with condenser and distillation head
- Heating mantle with magnetic stirrer
- Separatory funnel
- Rotary evaporator
- Vacuum distillation apparatus

Procedure:

- Charge a round-bottom flask with methyl or ethyl cyclohexyloxyacetate and a molar excess of allyl alcohol.
- Add a catalytic amount of a base catalyst such as sodium methoxide or potassium carbonate.

- Heat the mixture to reflux. The lower-boiling alcohol byproduct (methanol or ethanol) can be slowly removed by distillation to drive the equilibrium towards the product.
- Monitor the reaction by TLC or GC until completion.
- Cool the reaction mixture and dissolve it in an organic solvent like diethyl ether.
- Wash the organic solution with water, then with dilute HCl to neutralize the base catalyst, followed by saturated sodium bicarbonate solution and brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure.
- Purify the resulting crude ester by vacuum distillation.

Table 4: Reaction Parameters for Transesterification

Parameter	Recommended Value/Condition
Mole Ratio (Ester:Alcohol)	1 : 2 to 1 : 5
Catalyst	Sodium methoxide, Potassium carbonate
Temperature	Reflux temperature of allyl alcohol (~97°C)
Reaction Time	4 - 12 hours
Typical Yield	70 - 95%

Applications and Significance

Allyl cyclohexyloxyacetate is a versatile molecule with a range of applications:

- Fragrance and Perfumery: It is a key ingredient in many perfumes and cosmetic products, imparting a fresh, fruity, and green aroma.
- Flavor Industry: Used as a flavoring agent in various food products.[\[1\]](#)

- Pharmaceutical Synthesis: It serves as a valuable intermediate in the development of new active pharmaceutical ingredients (APIs).[\[1\]](#)
- Polymer Chemistry: The allyl group allows for its use in polymer synthesis and modification.

Safety and Handling

- Cyclohexyloxyacetic acid and its esters: Handle with standard laboratory precautions, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat.
- Allyl alcohol: Is toxic and flammable. Work in a well-ventilated fume hood and avoid contact with skin and eyes.
- Acid and Base Catalysts: Are corrosive. Handle with extreme care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

Conclusion

The synthesis of **Allyl cyclohexyloxyacetate** from cyclohexyloxyacetic acid is a well-established process. Both Fischer esterification and transesterification offer reliable routes to this valuable compound. The choice of method may depend on the availability of starting materials, desired purity, and scale of the reaction. The protocols and data provided in this application note offer a comprehensive guide for researchers to successfully synthesize and characterize **Allyl cyclohexyloxyacetate** for various applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... guidechem.com

- 3. Allyl cyclohexyloxyacetate CAS#: 68901-15-5 [m.chemicalbook.com]
- 4. Allyl cyclohexyloxyacetate | C11H18O3 | CID 111727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis of Allyl Cyclohexyloxyacetate: Application Notes and Protocols for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1266723#synthesis-of-allyl-cyclohexyloxyacetate-from-cyclohexyloxyacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com